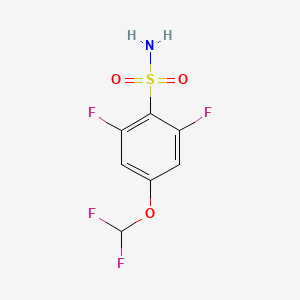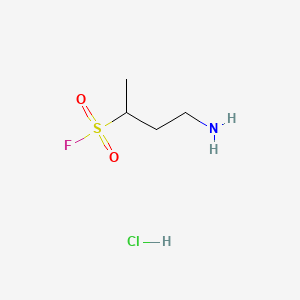
4-Aminobutane-2-sulfonyl fluoride hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminobutane-2-sulfonyl fluoride hydrochloride is a chemical compound known for its role as an irreversible serine protease inhibitor. It is widely used in biochemical research due to its ability to inhibit various proteases such as chymotrypsin, kallikrein, plasmin, thrombin, and trypsin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminobutane-2-sulfonyl fluoride hydrochloride typically involves the reaction of 4-aminobutane-2-sulfonyl fluoride with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Aminobutane-2-sulfonyl fluoride hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfonic acids, while substitution reactions may yield various substituted derivatives .
Scientific Research Applications
4-Aminobutane-2-sulfonyl fluoride hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed as a protease inhibitor in studies involving protein degradation and enzyme activity.
Medicine: Investigated for its potential therapeutic applications in treating diseases related to protease activity.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 4-Aminobutane-2-sulfonyl fluoride hydrochloride involves the covalent modification of the hydroxyl group of serine residues in proteases. This modification leads to the formation of a stable sulfonyl enzyme derivative, which inhibits the protease activity. The compound also targets other residues such as tyrosine, lysine, and histidine .
Comparison with Similar Compounds
Similar Compounds
Phenylmethanesulfonyl fluoride: Another serine protease inhibitor with similar specificity but lower stability at low pH values.
Diisopropylfluorophosphate: A fluorophosphonate phosphorylating reagent with similar inhibitory properties.
Uniqueness
4-Aminobutane-2-sulfonyl fluoride hydrochloride is unique due to its higher stability in aqueous solutions and lower toxicity compared to similar compounds. It also offers improved solubility in water, making it more suitable for various research applications .
Properties
Molecular Formula |
C4H11ClFNO2S |
|---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
4-aminobutane-2-sulfonyl fluoride;hydrochloride |
InChI |
InChI=1S/C4H10FNO2S.ClH/c1-4(2-3-6)9(5,7)8;/h4H,2-3,6H2,1H3;1H |
InChI Key |
ZUAMVOLFHCKIBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN)S(=O)(=O)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Lithium(1+)3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13469205.png)
![Tert-butyl 4-(azidomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13469209.png)
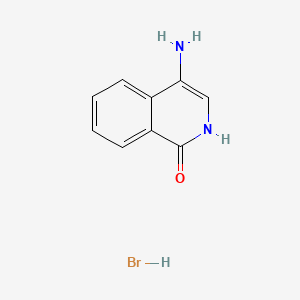
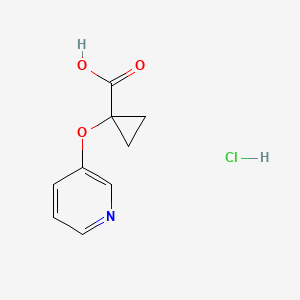
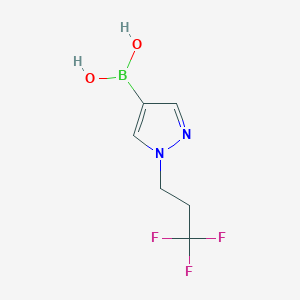
![3,3-Difluoro-1-[(4-methoxyphenyl)methyl]-4-methylidenepyrrolidine](/img/structure/B13469228.png)
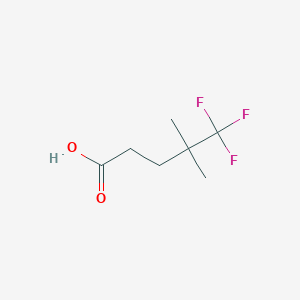
![1-(9H-Fluoren-9-ylmethyl) 4-[(4-carboxyphenyl)methyl]-1-piperidinecarboxylate](/img/structure/B13469234.png)
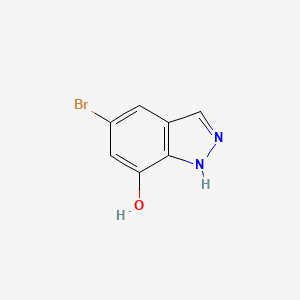
![Potassium benzo[b]thiophen-6-yltrifluoroborate](/img/structure/B13469236.png)
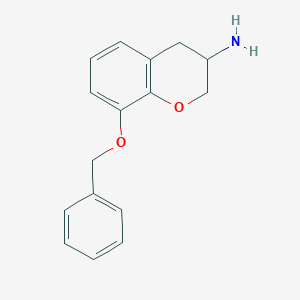
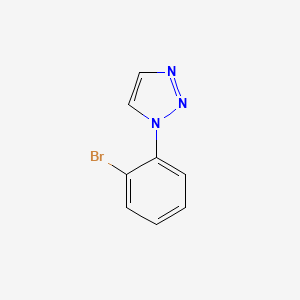
![1-{2-Methoxybicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride](/img/structure/B13469254.png)
